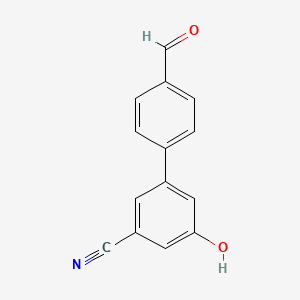
2-Cyano-5-(2,5-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% (2,5-DMPP) is a phenolic compound that has been studied for its potential applications in various areas, including scientific research, laboratory experiments and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has been studied for its potential applications in various areas of scientific research. It has been used as a model compound in the study of the mechanism of action of cyano-substituted phenols, as well as in the study of the reactivity of cyano-substituted phenols. 2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has also been studied for its potential applications in the synthesis of other compounds, such as 2,5-dimethoxy-4-nitrophenol.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is not fully understood. However, it is believed that the cyano group of the compound is responsible for its reactivity. It is thought that the cyano group is able to form a strong bond with the phenol group, leading to a highly reactive compound.
Biochemical and Physiological Effects
2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In studies, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages is that the compound is relatively stable and is easy to synthesize. Additionally, the compound is non-toxic and has low volatility, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% in laboratory experiments. For example, the compound is not very soluble in water and can be difficult to dissolve in organic solvents. Additionally, the compound is not very stable in the presence of light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-Cyano-5-(2,5-dimethylphenyl)phenol, 95%. For example, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential applications in pharmaceuticals. Additionally, further research could be conducted into the synthesis of other compounds using 2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% as a starting material. Finally, further research could be conducted into the mechanism of action of the compound, in order to gain a better understanding of its reactivity.
Synthesemethoden
2-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is synthesized by the condensation of 2,5-dimethylphenol and cyanide anion in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is typically carried out at temperatures of between 0-50°C and is usually complete within a few hours. The reaction produces a white solid product, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-4-11(2)14(7-10)12-5-6-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUTVNRNSABNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684652 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261973-92-5 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














